(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-yl-3-[(3R)-pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(13-8-4-6-11-7-8)14-9-3-1-2-5-12-9/h1-3,5,8,11H,4,6-7H2,(H2,12,13,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYQLFYNBOYPCV-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways: The compound can influence signaling pathways involved in cellular processes, such as apoptosis, cell proliferation, and metabolism.
Comparison with Similar Compounds
Structural Analogs in CB1 Allosteric Modulation
Compound 29 (1-(4-cyanophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea):
- Key Features: Substituted phenyl group (4-cyano) and a pyridin-2-yl-pyrrolidin-1-yl chain. Higher molecular weight (~396.43 g/mol) due to additional phenyl and pyrrolidine groups.
- Activity: One of the most potent CB1 allosteric modulators in its series, with electron-withdrawing groups (e.g., cyano) enhancing receptor affinity .
- Differentiation : Unlike the target compound, Compound 29’s extended aromatic system may improve membrane permeability but reduce selectivity due to bulkier substituents .
Compound 11 (1-(4-chlorophenyl)-3-(3-(6-(dimethylamino)pyridin-2-yl)phenyl)urea):
TRPV1 Antagonist: SB705498
Structure : 1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea .
- Key Features :
- Bromophenyl and trifluoromethyl-pyridine substituents.
- Molecular weight 429.23 g/mol , significantly higher than the target compound.
- Solubility: ≥14.5 mg/mL in DMSO.
- Activity : A TRPV1 antagonist with reversible inhibition of capsaicin- and heat-mediated activation. The bromo and trifluoromethyl groups enhance receptor binding but may reduce metabolic stability .
Structural Isomer: (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea Hydrochloride
Structure : Pyridin-4-ylmethyl group vs. pyridin-2-yl in the target compound .
- Hydrochloride salt improves aqueous solubility.
- Activity : Positional isomerism significantly impacts receptor interaction; pyridin-2-yl derivatives often show stronger binding to enzymes/receptors due to optimal nitrogen orientation .
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., bromo, cyano) enhance receptor affinity but may compromise solubility or metabolic stability .
- Stereochemistry : The R-configuration in pyrrolidine is critical for activity, as seen in SB705498 .
- Pyridine Position : Pyridin-2-yl derivatives generally outperform pyridin-4-yl analogs in receptor binding due to optimized hydrogen-bonding geometry .
Biological Activity
(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Properties
This compound features a pyridine ring and a pyrrolidine moiety linked by a urea functional group. This unique structure contributes to its biological effectiveness.
2. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
The compound acts as an antibiotic resistance disruptor, enhancing the efficacy of existing antibiotics by inhibiting bacterial efflux mechanisms. This is particularly significant in treating drug-resistant bacterial infections, where traditional antibiotics fail due to efflux pumps that expel the drugs from bacterial cells .
2.2 Case Studies
A study examining the efficacy of urea-based compounds demonstrated that those with pyrrolidine rings exhibited significantly reduced bacterial inoculum and efflux compared to traditional antibiotic structures like piperazine .
In another investigation, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Influence on Activity |
|---|---|
| Pyridine Ring | Enhances binding affinity to target sites |
| Urea Linkage | Stabilizes the compound's conformation |
| Pyrrolidine Moiety | Increases interaction with bacterial efflux pumps |
Research indicates that modifications to the pyridine or pyrrolidine rings can significantly alter the compound's antibacterial efficacy, suggesting a robust structure-activity relationship .
4. Comparative Analysis with Other Compounds
Comparative studies have shown that compounds with similar urea linkages but different substituents exhibit varying degrees of antibacterial activity. For instance, compounds lacking the pyrrolidine moiety generally demonstrate lower potency against resistant strains .
5. Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which this compound enhances antibiotic efficacy. Potential studies could include:
- In vivo efficacy trials : To assess the pharmacokinetics and therapeutic outcomes in animal models.
- Combination therapy evaluations : Investigating synergistic effects when co-administered with traditional antibiotics.
Q & A
Basic: What synthetic methodologies are optimal for preparing (R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves coupling a pyridin-2-yl amine with a pyrrolidin-3-yl isocyanate or carbamate intermediate. Key steps include:
- Enantioselective synthesis : Use chiral catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to control stereochemistry at the pyrrolidine ring .
- Coupling agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions .
- Purification : Chromatographic separation (e.g., chiral HPLC) to isolate the (R)-enantiomer, followed by NMR and XRPD for structural validation .
Basic: How can researchers validate the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.2–8.6 ppm), pyrrolidine (δ 2.5–3.5 ppm), and urea NH (δ 5.5–6.5 ppm) .
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1500–1550 cm⁻¹) .
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and verify stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass ~262.13 g/mol) .
Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity or receptor binding?
Methodological Answer:
- Comparative studies : Synthesize both (R)- and (S)-enantiomers and evaluate activity in vitro (e.g., enzyme inhibition assays). For example, the (S)-enantiomer of structurally similar compounds shows altered binding to kinases or GPCRs due to spatial orientation .
- Docking simulations : Use molecular dynamics (MD) to model interactions with target proteins (e.g., TRKA kinase). The (R)-configuration may enhance hydrogen bonding with active-site residues .
- Pharmacokinetics : Assess metabolic stability via liver microsome assays; stereochemistry can impact cytochrome P450-mediated oxidation .
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Data validation : Use SHELXL’s built-in tools (e.g.,
ACTAfor thermal parameter analysis) to identify outliers in high-resolution datasets . - Twinned data : Apply twin-law refinement (e.g., using SHELXD for detwinning) if multiple crystal domains are present .
- Disorder modeling : For flexible pyrrolidine rings, split-site refinement with occupancy constraints (e.g., PART command in SHELXL) .
Advanced: How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Synthesize hydrochloride salts (e.g., via HCl gas treatment) to enhance aqueous solubility, as seen in related pyrrolidine-urea derivatives .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to improve membrane permeability .
- Formulation studies : Use surfactants (e.g., polysorbate-80) in aqueous formulations, as demonstrated for Pfizer’s urea-based compounds .
Advanced: What are the computational approaches to predict off-target effects or toxicity?
Methodological Answer:
- QSAR modeling : Train models on databases like ChEMBL to predict ADMET properties, focusing on urea-containing analogs .
- ToxCast screening : Utilize EPA’s DSSTox database to assess structural alerts (e.g., pyrrolidine-related hepatotoxicity) .
- Pan-assay interference (PAINS) filters : Rule out reactive motifs (e.g., Michael acceptors) using tools like SwissADME .
Advanced: How to design SAR studies to improve potency against kinase targets?
Methodological Answer:
- Scaffold modification : Introduce substituents at the pyridine ring (e.g., chloro, methoxy) to enhance hydrophobic interactions, as shown in TRKA inhibitors .
- Bioisosteric replacement : Replace pyrrolidine with piperidine or morpholine rings to modulate selectivity .
- Kinase profiling : Use KINOMEscan® panels to compare inhibition across 468 kinases, identifying off-target hits .
Advanced: What analytical techniques quantify enantiomeric excess (ee) during asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases; compare retention times to racemic standards .
- Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for urea and pyridine chromophores .
- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of pyrrolidine proton signals in ¹H NMR .
Advanced: How to mitigate decomposition during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent urea hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) in DMSO stock solutions to inhibit radical-mediated degradation .
- Container selection : Use amber glass vials to block UV-induced degradation of the pyridine ring .
Advanced: What in silico tools predict metabolic pathways for this compound?
Methodological Answer:
- MetaSite : Simulate CYP3A4/2D6-mediated oxidation, focusing on pyrrolidine N-demethylation or pyridine hydroxylation .
- GLORYx : Predict Phase II conjugation (e.g., glucuronidation at the urea NH) .
- MD simulations : Track binding to hepatic transporters (e.g., OATP1B1) using Gaussian accelerated MD (GaMD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
